This compound is classified as an amino sugar, a type of carbohydrate that contains an amine group. It is derived from D-ribose, which is a naturally occurring pentose sugar with the molecular formula . The modification to create 4-amino-4-deoxy-alpha-D-ribopyranose involves the substitution of a hydroxyl group with an amino group at the fourth carbon of the ribose structure.
The synthesis of 4-amino-4-deoxy-alpha-D-ribopyranose can be achieved through several methods. One common approach involves the reduction of ribose derivatives followed by amination. For example, starting from D-ribose, selective protection of hydroxyl groups can be performed, followed by the introduction of an azide group at the 4-position. This azide can then be reduced to yield the amino sugar.
A detailed synthesis pathway includes:
This multi-step synthesis allows for high yields and can be optimized for large-scale production.
The molecular structure of 4-amino-4-deoxy-alpha-D-ribopyranose can be represented as follows:
The stereochemistry is crucial, with the alpha configuration indicating that the hydroxymethyl group at carbon 1 is oriented downward in the Haworth projection .
4-Amino-4-deoxy-alpha-D-ribopyranose participates in various chemical reactions typical for amino sugars. These include:
These reactions are vital for synthesizing biologically active compounds and pharmaceuticals.
The mechanism of action for 4-amino-4-deoxy-alpha-D-ribopyranose predominantly involves its incorporation into nucleosides and nucleotides. When incorporated into RNA structures, it may influence:
This functionality is crucial for applications in drug design and molecular biology .
The physical properties of 4-amino-4-deoxy-alpha-D-ribopyranose include:
Chemical properties may include:
These properties make it suitable for various biochemical applications .
4-Amino-4-deoxy-alpha-D-ribopyranose has several significant applications in scientific research and industry:
The discovery of 4-amino-4-deoxy-l-arabinose (l-Ara4N) emerged from investigations into bacterial resistance mechanisms against cationic antimicrobial peptides (CAMPs) and polymyxin antibiotics. Initial structural studies in the late 20th century identified an unusual amino sugar modification on lipid A—the membrane anchor of lipopolysaccharides (LPS)—in polymyxin-resistant strains of Salmonella and Escherichia coli [3]. By 2003, definitive biochemical work by Breazeale et al. characterized the aminotransferase ArnB (PmrH) as the enzyme responsible for synthesizing the activated sugar donor UDP-4-amino-4-deoxy-l-arabinose (UDP-l-Ara4N). This discovery established l-Ara4N as a novel bacterial metabolite critical for modifying phosphate groups on lipid A [3]. Unlike common amino sugars (e.g., glucosamine), l-Ara4N’s arabinose backbone and axial C4-amino group distinguish it structurally and functionally. Its identification resolved longstanding questions about the molecular basis of inducible polymyxin resistance in Gram-negative pathogens.
4-Amino-4-deoxy-l-arabinose (l-Ara4N) belongs to the rare class of 4-aminopentose sugars. Its chemical structure (C₅H₁₁NO₄) features a pyranose ring with an α-anomeric configuration and an axial amino group at C4, replacing the native hydroxyl group [1] [5]. This contrasts with ribose (its biosynthetic precursor), which adopts multiple ring conformations (76% pyranose, 24% furanose) and lacks the C4-amino substitution [5]. The l-arabino stereochemistry of l-Ara4N is critical for its biological function, as its positively charged amino group enables electrostatic interactions with phosphate groups on lipid A.
Table 1: Structural Comparison of Ribose and l-Ara4N
Property | Ribose | 4-Amino-4-deoxy-l-arabinose (l-Ara4N) |
---|---|---|
Formula | C₅H₁₀O₅ | C₅H₁₁NO₄ |
Anomeric Form(s) | α/β-pyranose, α/β-furanose | α-pyranose |
C4 Functional Group | -OH | -NH₃⁺ (protonated) |
Charge at pH 7.4 | Neutral | Positive |
Biological Carrier | None (free sugar) | UDP-activated |
l-Ara4N is a cornerstone of inducible resistance to polymyxins and host-defense CAMPs in Gram-negative bacteria. Its mechanism involves covalent modification of lipid A’s 1- and 4′-phosphate groups, reducing their negative charge and decreasing electrostatic attraction to cationic antimicrobials [3] [6]. The genetic locus responsible—pmrHFIJKLM (arn locus)—is highly conserved in pathogens like E. coli, Salmonella enterica, Pseudomonas aeruginosa, and Burkholderia cepacia [4] [6]. Key steps include:
Table 2: Enzymes in l-Ara4N-Modified Lipid A Biosynthesis
Enzyme | Function | Domain Architecture |
---|---|---|
ArnA | UDP-GlcA → UDP-4-keto-pentose (dehydrogenase); UDP-l-Ara4N → UDP-l-Ara4FN (formyltransferase) | Bifunctional (N-TF, C-DH) |
ArnB | PLP-dependent transamination: UDP-4-keto-pentose → UDP-l-Ara4N | Cytoplasmic aminotransferase |
ArnC | Transfers l-Ara4FN to undecaprenyl-phosphate carrier | Membrane-associated transferase |
This modification is physiologically indispensable: Polymyxin-resistant E. coli mutants lacking arnB show >100-fold increased susceptibility to polymyxin B and impaired survival in human serum [3] [6]. Clinical isolates from cystic fibrosis patients with chronic P. aeruginosa infections frequently exhibit lipid A modified with l-Ara4N, underscoring its role in persistent infections [4] [6].
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 91698-30-5